1-(1-Methyl-1h-pyrrol-2-yl)propan-2-ol
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Overview
Description
1-(1-Methyl-1h-pyrrol-2-yl)propan-2-ol is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological activity and presence in various natural products
Preparation Methods
The synthesis of 1-(1-Methyl-1h-pyrrol-2-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with methylamine, followed by reduction and subsequent functional group transformations to introduce the propanol moiety . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(1-Methyl-1h-pyrrol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-Methyl-1h-pyrrol-2-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-pyrrol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(1-Methyl-1h-pyrrol-2-yl)propan-2-ol can be compared with other pyrrole derivatives such as:
2-Acetylpyrrole: Known for its use in flavor and fragrance industries.
1-(1H-Pyrrol-2-yl)ethanone: Used in the synthesis of pharmaceuticals and agrochemicals.
1-(1H-Pyrrol-2-yl)-ethanone: Similar in structure but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H13NO/c1-7(10)6-8-4-3-5-9(8)2/h3-5,7,10H,6H2,1-2H3 |
InChI Key |
OHUUKCGXEMWOIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CN1C)O |
Origin of Product |
United States |
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